molecular formula C8H14O4 B2524842 rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate, cis CAS No. 1909286-86-7

rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate, cis

Cat. No.: B2524842
CAS No.: 1909286-86-7
M. Wt: 174.196
InChI Key: UPSYNBHIRWDZBZ-BQBZGAKWSA-N
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Description

Rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate, cis is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.196. The purity is usually 95%.
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Biological Activity

rac-Methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate, cis, is a chiral compound characterized by its oxolane ring and a methoxymethyl group. This compound has garnered attention in the pharmaceutical and biochemical fields due to its potential biological activities and applications in drug development.

  • Chemical Formula : C8H14O4
  • Molecular Weight : 174.19 g/mol
  • CAS Number : 1909286-86-7

The structure of this compound includes a five-membered oxolane ring, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound, is primarily attributed to its ability to interact with various molecular targets. The compound may act as an inhibitor or modulator of specific enzymes and receptors involved in metabolic pathways. The exact mechanism can vary based on the biological system being studied.

Enzymatic Interactions

Research indicates that rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate can influence enzymatic activities. For instance, studies have shown its potential as a substrate or inhibitor for certain lipases and other hydrolases, which are crucial in metabolic processes.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating pathways associated with inflammatory responses.
  • Neuroprotective Effects : There are indications that it may have neuroprotective qualities, potentially useful in treating neurodegenerative diseases.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, suggesting a role in reducing oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate:

  • Study on Lipase Interaction :
    • Researchers explored the interaction between this compound and various lipases, demonstrating significant inhibition at certain concentrations.
    • The study highlighted the potential for developing enzyme inhibitors based on this compound's structure .
  • Neuroprotective Study :
    • A study assessed the neuroprotective effects of the compound in vitro using neuronal cell lines exposed to oxidative stress.
    • Results indicated a reduction in cell death and preservation of neuronal function .
  • Antioxidant Activity Assessment :
    • The antioxidant capacity was evaluated through DPPH radical scavenging assays.
    • Findings showed that rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate exhibited significant scavenging activity compared to standard antioxidants .

Comparative Analysis with Similar Compounds

The biological activities of rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate were compared with other chiral compounds:

Compound NameBiological ActivityMechanism
rac-(2R,3S)-3-methyloxolane-2-carboxylic acidModerate anti-inflammatoryEnzyme inhibition
rac-(1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylateAnticancer propertiesReceptor modulation
cis,rac-(2R,3S)-3-Methylpiperidine-2-carboxylic Acid HydrochlorideNeuroprotective effectsNeurotransmitter modulation

Properties

IUPAC Name

methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-10-5-6-3-4-12-7(6)8(9)11-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSYNBHIRWDZBZ-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCOC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCO[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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